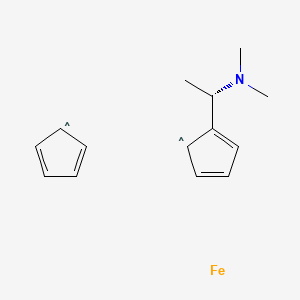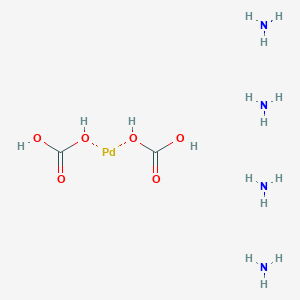
Boc-Asn-OH-(-amine-15N)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Asn-OH-(-amine-15N), also known as N-α-t.-Boc-L-asparagine, is a derivative of asparagine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Asn-OH-(-amine-15N) can be synthesized through a one-pot amidation process. This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . Another method involves the use of solid-phase peptide synthesis (SPPS), where the Boc group is used to protect the amino group during the synthesis .
Industrial Production Methods
Industrial production of Boc-Asn-OH-(-amine-15N) typically involves large-scale SPPS. This method is preferred due to its efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
Boc-Asn-OH-(-amine-15N) undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA).
Amidation: The compound can react with carboxylic acids to form amides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Amidation: Carboxylic acids and carbodiimide reagents are used for amidation reactions.
Major Products Formed
Scientific Research Applications
Boc-Asn-OH-(-amine-15N) is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block for the synthesis of peptides
Protein Engineering: Utilized in the modification and engineering of proteins.
Drug Development: Employed in the synthesis of peptide-based drugs.
Mechanism of Action
The primary mechanism of action for Boc-Asn-OH-(-amine-15N) involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthesis, preventing unwanted reactions. Upon deprotection with TFA, the free amine is released, allowing it to participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asn-OH: Another asparagine derivative used in peptide synthesis, but with a different protecting group (Fmoc).
Cbz-Asn-OH: Similar to Boc-Asn-OH-(-amine-15N), but uses a carbobenzoxy (Cbz) group for protection.
Uniqueness
Boc-Asn-OH-(-amine-15N) is unique due to its use of the Boc group, which provides stability and ease of deprotection. This makes it particularly useful in solid-phase peptide synthesis .
Properties
CAS No. |
287484-41-7 |
|---|---|
Molecular Formula |
C9H16N2O5 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m0/s1/i11+1 |
InChI Key |
FYYSQDHBALBGHX-NPNNMFHTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[15NH][C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)
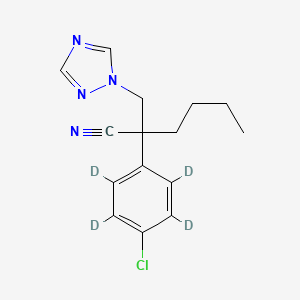
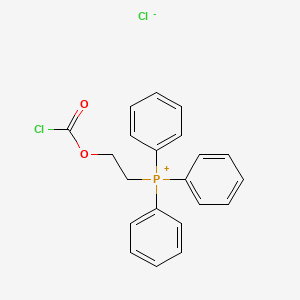
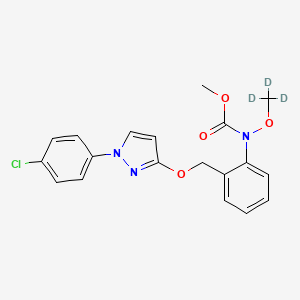
![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)

![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
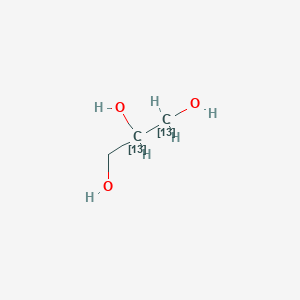
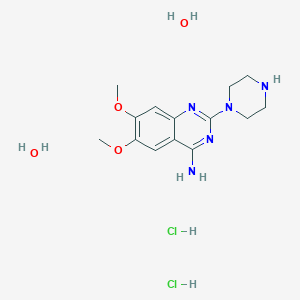
![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)
